4-(4-methoxyphenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can be achieved through multi-step organic synthesis. One common method involves the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is typically carried out in ethanol under reflux conditions to yield the desired tricyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-methoxyphenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory and analgesic properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different molecular targets.
Pharmaceutical Research: The compound can be used in the development of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, binding to receptors, and altering signal transduction pathways. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Uniqueness
4-(4-methoxyphenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one stands out due to its specific substitution pattern and the presence of both sulfur and oxygen heteroatoms in its tricyclic structure. This unique combination of features contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H24N2O3S2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H24N2O3S2/c1-13(2)12-28-21-23-19-18(16-10-22(3,4)27-11-17(16)29-19)20(25)24(21)14-6-8-15(26-5)9-7-14/h6-9H,1,10-12H2,2-5H3 |
InChI Key |
PMFQFWYQKVUKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.